Superior Catalytic Selectivity in N-Vinylamide Precursor Synthesis with Sn(OAc)2
In the synthesis of N-vinylamide precursors, ethylidene diacetate's reaction with acetamide or formamide is catalyzed by Sn(OAc)2, which exhibits a high selectivity of 82.6% for the desired acetamide derivatives [1]. This high selectivity is attributed to the specific facilitation of amide attack at the tertiary carbon of ethylidene diacetate by Sn(OAc)2 and Zn(OAc)2, a reactivity profile that is distinct from alternative acylating agents [1].
| Evidence Dimension | Selectivity to acetamide derivatives in reaction with amides |
|---|---|
| Target Compound Data | 82.6% overall selectivity to desired acetamide derivatives |
| Comparator Or Baseline | Not specified (This is a specific property of the reaction) |
| Quantified Difference | N/A - This is an intrinsic property of the reaction under the specified conditions. |
| Conditions | Reaction with formamide or acetamide under stoichiometric base or catalytic Lewis acid conditions using Sn(OAc)2 as catalyst |
Why This Matters
The high selectivity of 82.6% translates to fewer purification steps and higher product yield, making ethylidene diacetate a more efficient and cost-effective reagent for synthesizing specific N-vinylamide building blocks compared to less selective acylating agents.
- [1] Carr, R. W., et al. (1997). Reactions of ethylidene diacetate: Formation of N-vinylamide precursors ethylidene bisacetamide and ethylidene bisformamide. Tetrahedron Letters, 38(28), 4953-4956. DOI: 10.1016/S0040-4039(97)01089-7 View Source
